molecular formula C20H18F3N3O B1243202 Denagliptin CAS No. 483369-58-0

Denagliptin

カタログ番号 B1243202
CAS番号: 483369-58-0
分子量: 373.4 g/mol
InChIキー: URRAHSMDPCMOTH-LNLFQRSKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Denagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that has been developed for the treatment of type 2 diabetes. It is a small molecule drug that inhibits the activity of DPP-4, an enzyme that degrades incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion, which helps to regulate blood glucose levels. Denagliptin has been shown to improve glycemic control in patients with type 2 diabetes, and it is currently being evaluated for its safety and efficacy in clinical trials.

作用機序

Denagliptin works by inhibiting the activity of Denagliptin, an enzyme that degrades incretin hormones. By inhibiting Denagliptin, denagliptin increases the levels of incretin hormones in the bloodstream, which stimulates insulin secretion and reduces glucagon secretion. This helps to regulate blood glucose levels and improve glycemic control in patients with type 2 diabetes.
Biochemical and Physiological Effects
Denagliptin has been shown to have several biochemical and physiological effects, including:
- Increased insulin secretion: Denagliptin stimulates the release of insulin from pancreatic beta cells, which helps to reduce blood glucose levels.
- Reduced glucagon secretion: Denagliptin inhibits the release of glucagon from pancreatic alpha cells, which helps to reduce blood glucose levels.
- Improved glucose uptake: Denagliptin improves the uptake of glucose by peripheral tissues, such as muscle and fat, which helps to reduce blood glucose levels.
- Reduced inflammation: Denagliptin has been shown to have anti-inflammatory effects, which may help to reduce the risk of complications associated with type 2 diabetes.

実験室実験の利点と制限

Denagliptin has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
- High potency: Denagliptin is a highly potent Denagliptin inhibitor, which makes it useful for studying the effects of incretin hormones on glucose metabolism.
- Favorable safety profile: Denagliptin has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
- Well-characterized mechanism of action: The mechanism of action of denagliptin is well-understood, which makes it useful for studying the effects of Denagliptin inhibition on glucose metabolism.
Some of the limitations of denagliptin for use in laboratory experiments include:
- Limited solubility: Denagliptin has limited solubility in water, which can make it difficult to use in certain experiments.
- Limited availability: Denagliptin is not widely available, which can make it difficult to obtain for use in laboratory experiments.
- Lack of long-term safety data: Although denagliptin has been shown to have a favorable safety profile in clinical trials, there is limited long-term safety data available.

将来の方向性

There are several future directions for research on denagliptin, including:
- Evaluation of long-term safety: Further studies are needed to evaluate the long-term safety of denagliptin in patients with type 2 diabetes.
- Comparison with other Denagliptin inhibitors: Denagliptin should be compared with other Denagliptin inhibitors to determine its relative efficacy and safety.
- Combination therapy: Denagliptin should be evaluated in combination with other antidiabetic drugs to determine its potential for use in combination therapy.
- Mechanistic studies: Further studies are needed to elucidate the mechanisms underlying the effects of denagliptin on glucose metabolism.
- Use in other diseases: Denagliptin should be evaluated for its potential use in other diseases, such as obesity and metabolic syndrome.

科学的研究の応用

Denagliptin has been extensively studied in preclinical and clinical trials, and it has been shown to be effective in improving glycemic control in patients with type 2 diabetes. In addition, denagliptin has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

特性

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24/h1-8,16-19H,9,11,25H2/t16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRAHSMDPCMOTH-LNLFQRSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C#N)C(=O)[C@H](C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197492
Record name Denagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Denagliptin

CAS RN

483369-58-0
Record name Denagliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483369580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Denagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DENAGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOS9ZOT21L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Denagliptin
Reactant of Route 2
Denagliptin
Reactant of Route 3
Denagliptin
Reactant of Route 4
Denagliptin
Reactant of Route 5
Denagliptin
Reactant of Route 6
Denagliptin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。